molecular formula C7H15NO2 B1589094 Tert-butyl N-ethylcarbamate CAS No. 38267-76-4

Tert-butyl N-ethylcarbamate

Cat. No. B1589094
CAS RN: 38267-76-4
M. Wt: 145.2 g/mol
InChI Key: ISTGQSQWSKCNFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tert-butyl carbamates can be synthesized in high yields at low temperatures by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide . A practical synthesis of tert-butyl acetylcarbamate was reported from N-Boc-thioacetamide . Another synthesis method involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent .


Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is planar with a torsion angle O(1)–C(1)–N(1)–(O3) of +2.1(2)° . The N-hydroxycarbamate functionality is quite accurately planar .


Chemical Reactions Analysis

Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . The methylation reactions of the two dithiolate complexes (1) and (2) with methyl iodide appear to occur intramolecularly at the metal (II)-bound dithiolates .


Physical And Chemical Properties Analysis

Tert-butyl N-ethylcarbamate has a molecular weight of 145.2 g/mol. The refractive index n20/D is 1.4500 (lit.), and the density is 1.041 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

tert-butyl ethylcarbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during chemical reactions, allowing for further synthetic transformations without affecting the amine functionality.

Intermediate for Ceftolozane Synthesis

This compound serves as an important intermediate in the synthesis of ceftolozane , a novel cephalosporin antibiotic. It’s used to combat resistant bacterial strains, particularly in the context of complicated urinary tract and intra-abdominal infections.

Formation of Coordination Complexes

tert-butyl ethylcarbamate: is involved in the formation of well-defined coordination complexes. These complexes have potential applications in catalytic reactions or as building blocks for functional materials, expanding the utility of this compound in material science.

Synthesis of Tetrasubstituted Pyrroles

The compound is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles have significant applications in pharmaceuticals and agrochemicals due to their biological activity.

Chemical Research and Development

Researchers utilize tert-butyl ethylcarbamate in various areas of chemical research and development, including life science, material science, and chemical synthesis . Its versatility makes it a valuable asset in the development of new compounds and materials.

Solubility Studies

The solubility of tert-butyl ethylcarbamate in different solvents like methylene chloride, chloroform, and alcohols is studied to understand its behavior in various chemical environments . This information is essential for designing reactions and processes where this compound is used.

Safety and Hazards

Tert-butyl N-ethylcarbamate is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Tert-butyl N-hydroxycarbamate has proven to be useful in a number of recent applications, including the generation of t-Boc–N=O for use as a Diels Alder dienophile . This suggests potential future directions for the use of tert-butyl N-ethylcarbamate in similar applications.

properties

IUPAC Name

tert-butyl N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5-8-6(9)10-7(2,3)4/h5H2,1-4H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTGQSQWSKCNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458525
Record name Tert-butyl N-ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-ethylcarbamate

CAS RN

38267-76-4
Record name Tert-butyl N-ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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